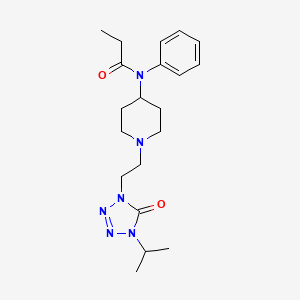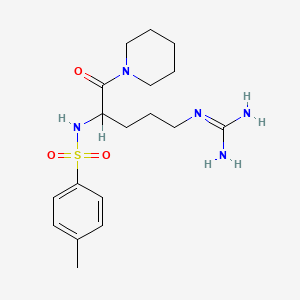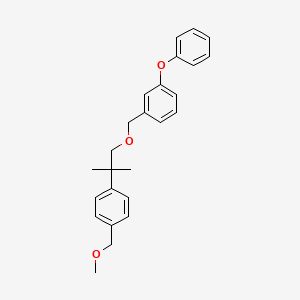
Benzene, 1-((2-(4-(methoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-((2-(4-(methoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(methoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- can be achieved through multi-step organic synthesis. One common method involves the following steps:
Friedel-Crafts Alkylation: This step involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Phenylation: The phenoxy group can be introduced through a phenylation reaction using phenol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂ with a catalyst (Pd/C, Pt).
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, AlCl₃.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, sulfonic acids, halogenated benzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-((2-(4-(methoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-((2-(4-(methoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
- Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-
- Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-
Uniqueness
Benzene, 1-((2-(4-(methoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
80853-83-4 |
|---|---|
Molekularformel |
C25H28O3 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-(methoxymethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H28O3/c1-25(2,22-14-12-20(13-15-22)17-26-3)19-27-18-21-8-7-11-24(16-21)28-23-9-5-4-6-10-23/h4-16H,17-19H2,1-3H3 |
InChI-Schlüssel |
CEPDAODIXNEKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


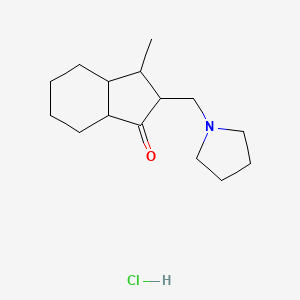

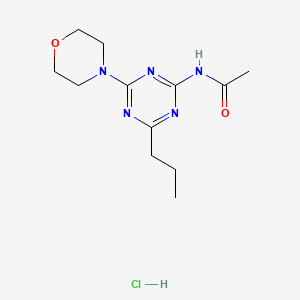

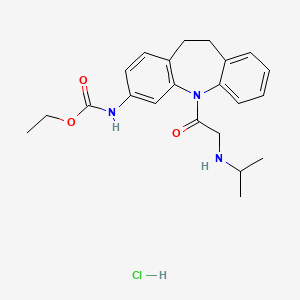
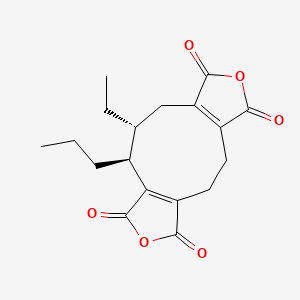
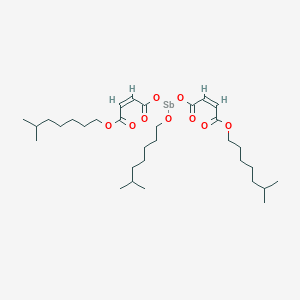
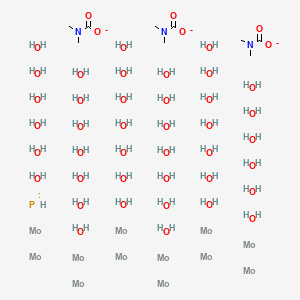
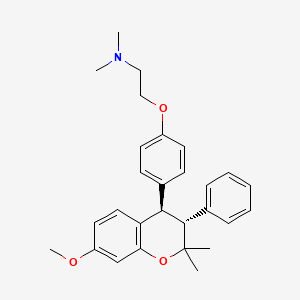
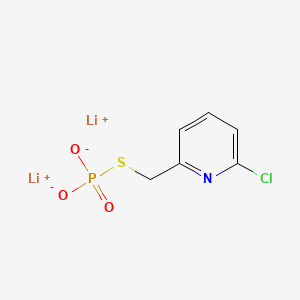
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
